molecular formula C24H30N3O7P B12900169 (BnO)2PO-Ala-Pro-Gly-OH

(BnO)2PO-Ala-Pro-Gly-OH

Cat. No.: B12900169
M. Wt: 503.5 g/mol
InChI Key: DEQUVEUFUDEJCJ-RXVVDRJESA-N
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Description

The compound (BnO)2PO-Ala-Pro-Gly-OH is a tripeptide derivative consisting of alanine, proline, and glycine residues The compound is characterized by the presence of a diphenylphosphoryl (BnO)2PO group, which is a common protecting group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (BnO)2PO-Ala-Pro-Gly-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for the amino group, and methyl or benzyl esters for the carboxyl group .

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: After each coupling step, the protecting groups are removed under specific conditions. For example, Boc groups can be removed using trifluoroacetic acid (TFA), while Fmoc groups can be removed using piperidine.

    Final Deprotection and Purification: The final product is obtained by removing all protecting groups and purifying the compound using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydroxyl radicals or enzymatic hydroxylation using protocollagen proline hydroxylase.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used to substitute the diphenylphosphoryl group under mild conditions.

Major Products

    Oxidation: Hydroxyproline-containing derivatives.

    Reduction: Reduced forms of the diphenylphosphoryl group.

    Substitution: Substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (BnO)2PO-Ala-Pro-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can enhance the compound’s stability and facilitate its binding to target molecules. The alanine, proline, and glycine residues play crucial roles in determining the compound’s conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    BOC-Ala-Pro-Gly-OMe: A similar tripeptide with a tert-butoxycarbonyl protecting group and a methyl ester.

    Fmoc-Ala-Pro-Gly-OH: A tripeptide with a fluorenylmethyloxycarbonyl protecting group.

    H-Gly-Pro-Gly-OH: A tripeptide without any protecting groups

Uniqueness

The uniqueness of (BnO)2PO-Ala-Pro-Gly-OH lies in its diphenylphosphoryl group, which provides enhanced stability and specific reactivity compared to other protecting groups. This makes it particularly useful in applications requiring high stability and precise control over reactivity .

Properties

Molecular Formula

C24H30N3O7P

Molecular Weight

503.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C24H30N3O7P/c1-18(24(31)27-14-8-13-21(27)23(30)25-15-22(28)29)26-35(32,33-16-19-9-4-2-5-10-19)34-17-20-11-6-3-7-12-20/h2-7,9-12,18,21H,8,13-17H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t18-,21-/m0/s1

InChI Key

DEQUVEUFUDEJCJ-RXVVDRJESA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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